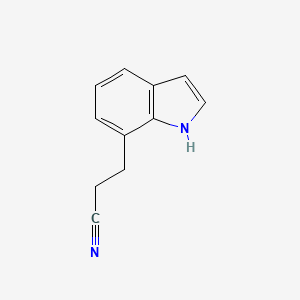

3-(1H-Indol-7-YL)propanenitrile

Description

Properties

Molecular Formula |

C11H10N2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

3-(1H-indol-7-yl)propanenitrile |

InChI |

InChI=1S/C11H10N2/c12-7-2-5-9-3-1-4-10-6-8-13-11(9)10/h1,3-4,6,8,13H,2,5H2 |

InChI Key |

NPNCILYWZPKZDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)CCC#N)NC=C2 |

Origin of Product |

United States |

Synthetic Chemistry and Chemical Transformations of 3 1h Indol 7 Yl Propanenitrile

Retrosynthetic Strategies for 3-(1H-Indol-7-YL)propanenitrile and its Key Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, the primary disconnections involve the propanenitrile side chain and the formation of the indole (B1671886) ring itself.

A primary retrosynthetic disconnection breaks the bond between the indole C7-position and the propanenitrile side chain. This suggests a precursor such as a 7-haloindole or a 7-lithiated indole, which can then be coupled with a suitable three-carbon synthon like acrylonitrile (B1666552) or 3-halopropanenitrile.

Another key strategy involves the disconnection of the indole ring. The widely used Fischer indole synthesis offers a viable retrosynthetic pathway. This would involve the reaction of a (2-substituted-phenyl)hydrazine with a suitable ketone or aldehyde precursor to the propanenitrile side chain. For instance, a hydrazine (B178648) and a 4-cyanobutyraldehyde derivative could be envisioned as starting materials.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Development of Novel Synthetic Methodologies for Indolyl Propanenitriles

The synthesis of indolyl propanenitriles, particularly those substituted at the C7-position, has been an area of active research, leading to the development of various multi-step and catalyst-mediated approaches.

Multi-Step Synthetic Routes to this compound

Multi-step synthesis provides a versatile platform for the construction of complex molecules like this compound from simpler, readily available starting materials. One practical approach begins with a suitably substituted aniline, which undergoes a sequence of reactions to build the indole core and introduce the propanenitrile side chain.

A representative multi-step synthesis could involve the Japp-Klingemann reaction to form the indole-2-carboxylate (B1230498) ester from a substituted aniline. Subsequent modification of the ester and introduction of the C7-substituent would lead to the target molecule. For example, a process starting from a 2-alkynyl-aniline derivative can lead to a 7-functionalized indole. acs.orgcolab.ws This process involves a dearomatization, followed by a 1,2-addition with an organometallic reagent, an allylic rearrangement driven by aromatization, and finally, cyclization to form the indole ring with a substituent at the C7 position. acs.orgcolab.ws

Another approach involves the synthesis of 3-(1-aryl-1H-indol-5-yl)propanoic acids, which can serve as precursors. nih.gov These can be synthesized through a multi-step sequence, and the propanoic acid can be subsequently converted to the propanenitrile. nih.gov

Catalyst-Mediated Approaches in the Synthesis of Indolyl Propanenitriles

Catalyst-mediated reactions offer efficient and selective methods for the synthesis of functionalized indoles. Transition-metal catalysis, in particular, has been instrumental in the direct functionalization of the indole C-H bonds.

The direct C7-functionalization of indoles is challenging due to the inherent reactivity of the C2 and C3 positions. rsc.org However, the use of directing groups has enabled site-selective reactions at the C7 position. Rhodium(III)-catalyzed oxidative cross-coupling has been successfully employed for the regioselective olefination of indoline (B122111) derivatives, which can then be oxidized to the corresponding 7-substituted indoles.

Ruthenium(II) catalysis has also been shown to be effective for the site-selective C7-H activation of indoles. acs.org This method allows for both C-N and C-C bond formation under mild conditions. acs.org The use of a pivaloyl directing group on the indole nitrogen has been shown to be crucial for achieving high regioselectivity for C7 functionalization with rhodium catalysts. researchgate.net

| Catalyst System | Directing Group | Reaction Type | Reference |

| Rhodium(III) | Carbamoyl | Olefination | |

| Ruthenium(II) | Pivaloyl | Amidation, Alkenylation | acs.org |

| Rhodium(III) | Pivaloyl | Alkenylation, Alkylation | researchgate.net |

| Palladium(II) | Phosphinoyl | Arylation | acs.org |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of indoles to minimize environmental impact. This includes the use of greener solvents, catalysts, and energy sources.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced solvent usage. evitachem.com Microwave irradiation has been successfully used in the Bischler indole synthesis, providing a solvent-free method for the preparation of 2-arylindoles. researchgate.net One-pot multicomponent reactions are another cornerstone of green synthesis, as they reduce the number of synthetic steps and purification procedures. researchgate.net The synthesis of bis(indolyl)methanes, for example, has been achieved using environmentally friendly methods such as photocatalysis, organocatalysis, and nanocatalysts. colab.ws

The use of water as a solvent is a key aspect of green chemistry. The synthesis of bis(indolyl)methanes has been successfully carried out in water using iodine as a catalyst. colab.ws Mechanochemical methods, which involve solvent-free reactions in a ball mill, have also been developed for the Fischer indole synthesis, offering a more sustainable alternative to traditional methods that require harsh acidic conditions and high temperatures. nih.gov

Derivatization Strategies and Analog Synthesis of this compound

The synthesis of analogs of this compound through derivatization is crucial for exploring structure-activity relationships and developing new compounds with tailored properties.

Chemical Modifications of the Indole Nucleus in Compound Analogues

The indole nucleus offers multiple sites for chemical modification, allowing for the creation of a diverse range of analogs. The C7 position is of particular interest for introducing substituents that can modulate the biological activity of the molecule.

Direct C-H functionalization methods, as discussed in section 2.2.2, are powerful tools for introducing a variety of functional groups at the C7 position. rsc.orgacs.orgnih.gov For instance, rhodium-catalyzed reactions can introduce alkenyl and alkyl groups, while palladium-catalyzed reactions can be used for arylation. researchgate.netacs.org

Furthermore, the nitrogen atom of the indole ring can be readily alkylated or acylated to introduce additional diversity. Metal-free reductive N-alkylation of indoles using aldehydes and a silane (B1218182) reductant provides a simple and efficient method for this transformation. researchgate.net

The synthesis of 7-cyano- and 7-acetamido-indoles has been reported starting from 7-formyl indole, demonstrating the feasibility of introducing nitrogen-containing functional groups at the C7 position. acs.org The development of enantioselective methods for the synthesis of C7-substituted indole atropisomers through C-H activation has also been reported, opening up possibilities for creating chiral analogs. nih.gov

| Modification Site | Reaction Type | Reagents/Catalysts | Reference |

| C7-Position | Alkenylation | Rhodium(III) catalyst | researchgate.net |

| C7-Position | Arylation | Palladium(II) catalyst | acs.org |

| N1-Position | Alkylation | Aldehyde, Et3SiH | researchgate.net |

| C7-Position | Cyanation | From 7-formyl indole | acs.org |

Elaboration of the Propanenitrile Side Chain for Structure-Activity Relationship Studies

The propanenitrile side chain of this compound offers a versatile handle for chemical modification to explore structure-activity relationships (SAR). Such studies are crucial for optimizing the biological activity of lead compounds. While specific SAR data for this exact molecule is not extensively documented, principles from analogous C7-substituted indoles and other bioactive nitriles can be applied to guide the synthetic exploration. nih.govnih.govacs.orgresearchgate.netresearchgate.net

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to the corresponding carboxylic acid or amide. These functional groups can introduce new hydrogen bonding interactions and alter the compound's polarity and pharmacokinetic profile.

Reduction of the Nitrile: Reduction of the nitrile would yield a primary amine, introducing a basic center that could engage in ionic interactions with biological targets.

Alkylation at the α-Position: The carbon atom alpha to the nitrile group could be alkylated to introduce steric bulk and explore the spatial requirements of the binding pocket.

Introduction of Functional Groups: The alkyl chain can be functionalized with hydroxyl, amino, or other groups to explore specific interactions with the target protein.

These modifications would generate a library of analogues, which could then be screened for biological activity to build a comprehensive SAR profile.

Table 1: Potential Analogues of this compound for SAR Studies

| Compound Name | Modification from Parent Compound | Potential Impact on Activity |

|---|---|---|

| 3-(1H-Indol-7-yl)propanoic acid | Hydrolysis of nitrile to carboxylic acid | Introduces hydrogen bond donor/acceptor, alters polarity |

| 3-(1H-Indol-7-yl)propan-1-amine | Reduction of nitrile to primary amine | Introduces a basic center for ionic interactions |

| 2-Methyl-3-(1H-indol-7-yl)propanenitrile | Alkylation at the α-carbon | Probes steric tolerance of the binding site |

| 2-Hydroxy-3-(1H-indol-7-yl)propanenitrile | Hydroxylation of the side chain | Introduces hydrogen bonding capabilities |

Stereoselective Synthesis of this compound Analogues

The introduction of a substituent on the propanenitrile side chain, as discussed in the SAR section, can create a chiral center. The stereoselective synthesis of such analogues is critical, as different enantiomers or diastereomers often exhibit distinct biological activities and toxicities.

While specific methods for the stereoselective synthesis of this compound analogues are not detailed in the literature, established asymmetric synthesis methodologies can be adapted. nih.gov For instance, if a chiral center is introduced at the α-position to the nitrile, an enantioselective alkylation could be employed using a chiral auxiliary or a chiral phase-transfer catalyst.

Alternatively, if a chiral center is created through the reduction of a ketone precursor to the side chain, asymmetric hydrogenation using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, could provide access to enantiomerically enriched alcohols. These alcohols could then be converted to the corresponding nitriles.

The development of such stereoselective routes would be a significant step towards understanding the three-dimensional structural requirements for the biological activity of this class of compounds.

Mechanistic Investigations of Key Synthetic Reactions Involving the Compound

The synthesis of this compound and its analogues would likely rely on modern cross-coupling and C-H functionalization reactions. Understanding the mechanisms of these key steps is essential for optimizing reaction conditions and extending their scope.

A plausible approach for the synthesis involves the direct C-H functionalization of an N-protected indole at the C7 position. This has been a significant area of research, with various transition-metal-catalyzed methods being developed. acs.orgnih.govresearchgate.netrsc.orgacs.org For instance, a rhodium(III)-catalyzed C-H activation/olefination sequence could be employed, followed by reduction to the propanenitrile.

The mechanism of such a rhodium-catalyzed reaction is thought to involve the coordination of a directing group on the indole nitrogen to the metal center, followed by a concerted metalation-deprotonation step to form a six-membered rhodacycle intermediate. nih.govresearchgate.net This intermediate would then undergo migratory insertion of an activated alkene, such as acrylonitrile, followed by reductive elimination to yield the C7-functionalized indole and regenerate the active catalyst.

Another potential route is the Bartoli indole synthesis, which involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgthieme-connect.com This method is particularly useful for the synthesis of 7-substituted indoles. The mechanism is proposed to proceed through a researchgate.netresearchgate.net-sigmatropic rearrangement of an intermediate formed from the nitrosoarene and the Grignard reagent.

Detailed mechanistic studies, including kinetic analysis, isotopic labeling experiments, and computational modeling, would be invaluable for elucidating the precise pathways of these transformations and for the rational design of more efficient and selective catalysts for the synthesis of this compound and its derivatives.

Advanced Spectroscopic and Analytical Characterization in 3 1h Indol 7 Yl Propanenitrile Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of the Compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. rsc.org For indolyl propanenitriles, ¹H and ¹³C NMR spectroscopy would provide critical information on the number and connectivity of atoms.

For 3-(1H-Indol-7-YL)propanenitrile , one would expect to see characteristic signals for the protons on the indole (B1671886) ring, with their specific splitting patterns revealing their positions relative to each other and the substituents. The protons of the propanenitrile side chain would also exhibit distinct signals, typically as triplets, due to coupling with adjacent methylene (B1212753) groups. The chemical shifts would be influenced by the electronic environment of the 7-substituted indole ring.

Illustrative NMR Data for an Indolyl Propanenitrile Derivative

The following table presents typical NMR data for a related compound, 3-Oxo-3-(1-(6-phenylhex-5-yn-1-yl)-1H-indol-3-yl)propanenitrile . thegoodscentscompany.com This data showcases the type of information that would be obtained for this compound.

| Parameter | Value |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.32 – 8.29 (m, 1H), 7.84 (s, 1H), 7.42 – 7.39 (m, 1H), 7.36 – 7.24 (m, 7H), 4.26 (t, J = 7.2 Hz, 2H), 3.83 (s, 2H), 2.47 (t, J = 6.8 Hz, 2H), 2.15 – 2.07 (m, 2H), 1.68 – 1.61 (m, 2H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 180.5, 136.8, 135.1, 131.5, 128.4, 127.9, 126.3, 124.2, 123.5, 122.5, 115.0, 114.4, 110.3, 88.9, 81.7, 47.0, 29.7, 28.9, 25.6, 19.0 |

Mass Spectrometry Techniques for Identification and Purity Assessment of Indolyl Propanenitriles in Research Contexts

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of a newly synthesized compound.

For This compound , with a molecular formula of C₁₁H₁₀N₂, the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. This comparison provides a high degree of confidence in the identity of the compound. The fragmentation pattern observed in the mass spectrum would be expected to show the loss of the cyanoethyl group or cleavage within the side chain, providing further structural confirmation.

Research on related indolyl propanenitrile derivatives frequently reports HRMS data to validate the synthesized structures. For example, the [M+H]⁺ ion is commonly observed, and its measured mass is compared to the calculated mass. thegoodscentscompany.com

Illustrative HRMS Data for an Indolyl Propanenitrile Derivative

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| 3-Oxo-3-(1-(6-phenylhex-5-yn-1-yl)-1H-indol-3-yl)propanenitrile | C₂₃H₂₁N₂O | 341.1654 | 341.1652 | thegoodscentscompany.com |

| 3-Oxo-3-(1-(5-phenylpent-4-yn-1-yl)-1H-indol-3-yl)propanenitrile | C₂₂H₁₉N₂O | 327.1497 | 327.1498 | thegoodscentscompany.com |

X-ray Crystallography in Determining Solid-State Structures of this compound and its Co-crystals/Complexes

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While no crystal structure for This compound has been reported, the application of this technique to related indole derivatives underscores its importance. beilstein-journals.org

For instance, the crystal structure of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione , an indole-containing compound, was determined to confirm its complex three-dimensional architecture. Similarly, the crystal structure of 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile , a related nitrile, has been elucidated, providing detailed information about its molecular geometry and packing in the solid state.

Should crystalline material of This compound be obtained, X-ray diffraction analysis would yield crucial data on its conformation, the planarity of the indole ring, and the nature of any hydrogen bonding or π-π stacking interactions, which are critical for understanding its material properties.

Illustrative Crystallographic Data for a Related Nitrile Compound

The following table presents crystallographic data for 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile .

| Parameter | Value |

| Molecular Formula | C₁₁H₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1368 (17) |

| b (Å) | 8.2543 (16) |

| c (Å) | 12.646 (2) |

| β (°) | 96.909 (3) |

| Volume (ų) | 946.8 (3) |

Chromatographic and Other Separatory Methods for Research-Grade Compound Isolation and Analytical Purity

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. For indolyl propanenitriles, methods such as flash column chromatography and high-performance liquid chromatography (HPLC) are routinely employed.

In the synthesis of various indole derivatives, flash column chromatography using silica (B1680970) gel with a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent is a common method for purification. thegoodscentscompany.com The polarity of the solvent system is optimized to achieve efficient separation of the desired product from starting materials and by-products.

HPLC is the standard method for determining the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is typically used. The retention time and peak purity are used to confirm the identity and assess the homogeneity of the sample. A study on the simultaneous determination of indole-3-carbinol (B1674136) and its products utilized a reversed-phase HPLC method with UV and fluorescence detection, demonstrating the high sensitivity and resolving power of this technique for indole-related compounds.

Computational Chemistry and Molecular Modeling Studies of 3 1h Indol 7 Yl Propanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles of the Compound

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For indole (B1671886) derivatives, these calculations often employ methods like Density Functional Theory (DFT) to map out electron distribution and identify reactive sites.

The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, possesses a rich electronic character with ten π-electrons delocalized across the bicyclic system. This delocalization is a key determinant of its chemical behavior. The position of the propanenitrile substituent at the 7-position of the indole ring is expected to influence the electronic properties. The electron-withdrawing nature of the nitrile group can modulate the electron density of the indole ring system.

Key Electronic Properties (Predicted based on related indole derivatives):

| Property | Predicted Characteristic | Significance |

| HOMO-LUMO Gap | A moderate energy gap is anticipated, suggesting a balance between stability and reactivity. | A smaller gap generally correlates with higher reactivity. |

| Electron Density | The nitrogen atom of the indole ring and the nitrile group are expected to be regions of high electron density. The C2 and C3 positions of the indole ring are also known to be electron-rich in many indole derivatives. | These sites are prone to electrophilic attack. |

| Reactivity Indices | Fukui functions and local softness calculations on related indoles can help pinpoint the most reactive sites for both nucleophilic and electrophilic attacks. | Provides a quantitative measure of site-specific reactivity. |

This table is generated based on general principles of indole chemistry and computational studies on related molecules. Specific values for 3-(1H-Indol-7-YL)propanenitrile would require dedicated quantum chemical calculations.

Conformational Analysis and Potential Energy Hypersurfaces of this compound

The three-dimensional structure of a molecule is crucial for its biological activity. Conformational analysis of this compound would involve exploring the different spatial arrangements of the propanenitrile side chain relative to the indole ring.

The rotation around the single bonds in the propanenitrile chain allows for various conformers. The potential energy hypersurface (PES) maps the energy of the molecule as a function of its geometry, with energy minima corresponding to stable conformers. For similar molecules, it has been shown that the orientation of side chains relative to the indole ring can significantly impact their interaction with biological targets.

Predicted Stable Conformers:

| Conformer | Description | Predicted Relative Stability |

| Extended | The propanenitrile chain extends away from the indole ring. | Likely to be one of the more stable conformations due to minimal steric hindrance. |

| Folded | The propanenitrile chain folds back towards the indole ring. | Potential for intramolecular interactions, which could stabilize this conformation. |

This table presents hypothetical conformers. Accurate determination requires computational scanning of the rotational barriers.

Molecular Docking Simulations for Predicting Ligand-Target Interactions (In Silico Approaches)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target, such as a protein or enzyme.

For this compound, docking studies would involve placing the molecule into the binding site of a relevant biological target. The indole scaffold is a common motif in many biologically active compounds, and its derivatives have been shown to interact with a wide range of receptors and enzymes. For instance, various indole derivatives have been investigated as inhibitors of enzymes like kinases and as ligands for G-protein coupled receptors. mdpi.comnih.gov The nitrile group can act as a hydrogen bond acceptor, which can be a crucial interaction in ligand-protein binding. researchgate.net

A molecular docking study on a series of 7-(1H-Indol-3-yl)pyrido[2,3-d]pyrimidine derivatives revealed that the NH group of the indole and the nitrile group played a significant role in inhibiting DNA gyrase B. researchgate.net While this is a different isomer, it highlights the potential importance of these functional groups in molecular interactions.

Molecular Dynamics Simulations of this compound in Simulated Biological Environments (In Silico)

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and molecules, MD can offer insights into the conformational flexibility, stability, and interactions of a compound in a simulated biological environment, such as in water or a lipid bilayer.

For this compound, an MD simulation could reveal how the molecule behaves in an aqueous solution, including its solvation properties and the dynamics of its different conformers. If docked into a protein, MD simulations can assess the stability of the ligand-protein complex, showing how the ligand adjusts its conformation within the binding site and the nature of the intermolecular interactions over time.

Studies on other indole derivatives have utilized MD simulations to confirm the stability of their binding modes in the active sites of enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov These simulations often analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to gauge the stability of the system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indolyl Propanenitrile Derivatives Based on In Vitro Data (In Silico)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

A QSAR study on a set of indolyl propanenitrile derivatives would involve calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with their experimentally determined biological activities. While no specific QSAR studies on this compound were found, research on broader classes of indole derivatives has successfully employed this approach. tandfonline.commdpi.com

For example, a QSAR study on indole derivatives as antifungal agents against Candida albicans identified several quantum chemical descriptors that correlated with their activity. tandfonline.com Another study on isatin (B1672199) and indole-based compounds as SARS-CoV 3CLpro inhibitors also developed predictive QSAR models. nih.govnih.gov These studies demonstrate the utility of QSAR in understanding the structure-activity landscape of indole-containing molecules.

Investigation of Biological Interactions and Mechanistic Insights of 3 1h Indol 7 Yl Propanenitrile in Vitro and Pre Clinical Models

Target Identification and Validation Methodologies for the Compound (In Vitro and Cell-Based Systems)

No specific targets for 3-(1H-Indol-7-YL)propanenitrile have been identified or validated in the existing scientific literature.

Receptor Binding Assays and Affinity Profiling of this compound (In Vitro)

There is no available data from receptor binding assays or affinity profiling studies for this compound.

Enzyme Inhibition Kinetics and Mechanism of Action for the Compound (In Vitro)

Information regarding the enzyme inhibition kinetics and the mechanism of action for this compound is not documented.

Modulation of Cellular Signaling Pathways by this compound (In Vitro Cell Lines)

Due to the absence of research in this area, the effects of this compound on cellular signaling pathways remain unknown.

Effects on Cell Proliferation and Apoptosis Induction Pathways (In Vitro)

No studies have been published detailing the effects of this compound on cell proliferation or apoptosis.

Regulation of Cell Cycle Progression (In Vitro)

The impact of this compound on cell cycle progression has not been investigated.

Impact on Autophagy Mechanisms (In Vitro)

There is no research available on the effect of this compound on autophagy mechanisms.

Immunomodulatory and Anti-inflammatory Effects in Cellular Models (In Vitro)

For instance, studies on various indole (B1671886) derivatives have demonstrated their ability to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7. nih.govnih.gov This suppression is often dose-dependent and is a key indicator of anti-inflammatory potential. The mechanism of action frequently involves the inhibition of critical signaling pathways like nuclear factor-kappa B (NF-κB), which is a master regulator of the inflammatory response. frontiersin.org

The anti-inflammatory effects of certain indole compounds are presented in the table below, showcasing their inhibitory activity on key inflammatory mediators.

Table 1: In Vitro Anti-inflammatory Activity of Representative Indole Derivatives

| Compound | Cell Line | Inflammatory Mediator | Inhibition | Reference |

|---|---|---|---|---|

| Indole-2-one derivative (7i) | RAW264.7 | TNF-α, IL-6, COX-2, iNOS | Significant Inhibition | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | RAW264.7 | NO, IL-6 | Potent Inhibition | nih.gov |

This table is illustrative and features data from related indole compounds to suggest the potential activity of this compound.

Given these precedents, it is plausible that this compound could exhibit immunomodulatory and anti-inflammatory effects by attenuating the production of key inflammatory cytokines and mediators in cellular models.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues (In Vitro Biological Potency)

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring and any associated side chains. Structure-activity relationship (SAR) studies on various classes of indole compounds have provided valuable insights into the structural requirements for potent biological activity. nih.govnih.gov

For anti-inflammatory indole derivatives, SAR studies have revealed several key features:

Substitution on the Indole Ring: The position and electronic nature of substituents on the indole core can dramatically influence potency. For example, in a series of 4-indolyl-2-arylaminopyrimidine derivatives, substitutions at the 5-position of the indole ring were found to be critical for anti-inflammatory activity. nih.gov

Side Chain Modifications: Alterations to the side chain attached to the indole nucleus can modulate activity. The length, flexibility, and functional groups of the side chain are all important determinants of biological potency.

The table below illustrates the impact of structural modifications on the anti-inflammatory activity of a series of indole derivatives.

Table 2: Structure-Activity Relationship of Selected Indole Analogues

| Compound Analogue | Structural Modification | In Vitro Potency (IC₅₀ or % Inhibition) | Reference |

|---|---|---|---|

| 4-Indolyl-2-arylaminopyrimidine (8b) | Three-carbon chain length in side chain | 88% inhibition of IL-8 | nih.gov |

| Indole-2-one derivative (7i) | Electron-donating group on phenyl ring | High anti-inflammatory activity | nih.gov |

This table presents SAR data from related indole series to highlight the principles that would govern the biological potency of this compound and its analogues.

For this compound, the substitution at the 7-position of the indole ring and the presence of the propanenitrile side chain at the 3-position are the key structural features. SAR studies on analogues would likely involve modification of the substituent at the 7-position (e.g., exploring electron-donating vs. electron-withdrawing groups) and altering the length and functional groups of the nitrile-containing side chain.

In Vitro Metabolic Stability and Biotransformation Pathways of the Compound

Enzymatic Biotransformations in Hepatic Microsomes and Cytosolic Fractions (In Vitro)

Hepatic microsomes contain a rich complement of drug-metabolizing enzymes, primarily from the cytochrome P450 (CYP) superfamily, which are responsible for Phase I metabolic reactions (e.g., oxidation, reduction, hydrolysis). nih.gov Cytosolic fractions contain enzymes involved in both Phase I and Phase II (conjugation) reactions.

For indole-containing compounds, metabolism often occurs on the indole ring itself, typically through hydroxylation at various positions. The parent compound, indole, is known to be metabolized by rat liver microsomes to form indoxyl (3-hydroxyindole), with CYP2E1 being the major enzyme responsible. nih.govnih.gov The metabolic stability of indole derivatives can vary significantly based on their substitution patterns. For instance, some 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been shown to undergo rapid biotransformation in human liver microsomes. researchgate.net

The table below summarizes the in vitro metabolic stability data for indole and a related derivative.

Table 3: In Vitro Metabolic Stability of Indole and a Related Derivative

| Compound | In Vitro System | Key Parameters | Findings | Reference |

|---|---|---|---|---|

| Indole | Rat Liver Microsomes | Apparent Km: 0.85 mM, Vmax: 1152 pmol/min/mg | Efficiently metabolized to indoxyl | nih.govnih.gov |

This table provides data on the metabolic stability of the parent indole structure and related derivatives to infer the likely metabolic profile of this compound.

It is anticipated that this compound would also be a substrate for hepatic enzymes. The propanenitrile side chain could also be subject to metabolic transformation, potentially through hydrolysis of the nitrile group to a carboxylic acid.

Identification of Metabolites in Non-Human Biological Systems (In Vitro)

The identification of metabolites is crucial for understanding the biotransformation pathways of a compound and for identifying any potentially active or toxic metabolites. In vitro systems are instrumental in generating and identifying these metabolites.

For indole derivatives, common metabolic pathways include:

Hydroxylation: Addition of a hydroxyl group to the indole ring or side chains.

N-dealkylation: Removal of alkyl groups from the indole nitrogen.

Conjugation: Phase II reactions such as glucuronidation or sulfation of hydroxylated metabolites.

While specific metabolite identification studies for this compound are not available, studies on other indole-containing compounds can provide a predictive framework. For example, the metabolism of some synthetic cannabinoids with an indole core has been studied in human liver microsomes, revealing hydroxylation and amide hydrolysis as major pathways. researchgate.net

Based on the structure of this compound, potential in vitro metabolites in non-human systems could include:

Hydroxylated derivatives on the indole ring.

Hydrolysis of the nitrile group to the corresponding propanoic acid derivative.

Conjugates of the hydroxylated metabolites.

Further studies using techniques such as liquid chromatography-mass spectrometry (LC-MS) would be necessary to definitively identify the metabolites of this compound in various in vitro systems.

Pre Clinical Biological Evaluation of 3 1h Indol 7 Yl Propanenitrile Emphasis on in Vitro and Mechanistic Studies

Efficacy Assessment in Relevant Cell-Based Disease Models

Extensive literature searches did not yield specific in vitro studies evaluating the efficacy of 3-(1H-Indol-7-YL)propanenitrile across various cell-based disease models. Research on analogous indole-containing compounds suggests potential biological activities; however, direct experimental data for this compound is not publicly available at this time. The following sections outline the standard methodologies that would be employed for such an evaluation.

Evaluation in Cancer Cell Line Panels (In Vitro)

The antiproliferative activity of a compound like this compound would typically be assessed against a panel of human cancer cell lines to determine its potency and selectivity. Standard assays, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, are commonly used to measure cell viability after treatment with the compound over a range of concentrations. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key indicator of the compound's cytotoxic or cytostatic effects. For instance, studies on other indole (B1671886) derivatives, such as Indole-3-carbinol (B1674136) (I3C), have shown effects on the proliferation of various cancer cell lines, including those from breast, prostate, and liver cancers. nih.gov

A typical experimental setup would involve seeding cancer cells in microtiter plates and exposing them to serial dilutions of this compound for a specified period, often 48 to 72 hours. The results would be presented as a dose-response curve, from which the IC50 value is derived. A hypothetical data table for such an experiment is presented below.

Hypothetical In Vitro Antiproliferative Activity of this compound

| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

|---|---|---|

| MCF-7 | Breast | Data not available |

| PC-3 | Prostate | Data not available |

| A549 | Lung | Data not available |

| HepG2 | Liver | Data not available |

Antimicrobial Activity Studies (In Vitro)

The antimicrobial potential of this compound would be investigated against a spectrum of pathogenic bacteria and fungi. The primary method for this evaluation is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. This is often determined using broth microdilution or agar (B569324) dilution methods. Research on other indole-imidazole derivatives has identified compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

For example, a study on tris(1H-indol-3-yl)methylium salts demonstrated high in vitro activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.13 to 1.0 µg/mL. nih.gov A similar approach for this compound would involve testing it against a panel of clinically relevant microbes.

Hypothetical Antimicrobial Activity of this compound

| Microorganism | Type | Hypothetical MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | Data not available |

| Escherichia coli | Gram-negative bacteria | Data not available |

| Pseudomonas aeruginosa | Gram-negative bacteria | Data not available |

| Candida albicans | Fungus | Data not available |

Antiviral Activity Assessments (In Vitro)

To assess the antiviral activity of this compound, in vitro assays using various viruses and host cell lines would be conducted. The half-maximal effective concentration (EC50), which represents the concentration of the compound that inhibits 50% of viral replication, is a key parameter. This is often determined by plaque reduction assays, quantitative PCR (qPCR) to measure viral RNA or DNA, or enzyme-linked immunosorbent assays (ELISA) to quantify viral proteins. For instance, a derivative of indole-3-carboxylic acid has shown promising in vitro activity against SARS-CoV-2. actanaturae.ruactanaturae.runih.gov Another indole compound, 3-indoleacetonitrile, has also demonstrated antiviral activity against SARS-CoV-2 in vitro. nih.gov

A hypothetical evaluation of this compound would involve infecting suitable host cells with a specific virus in the presence of varying concentrations of the compound.

Hypothetical Antiviral Activity of this compound

| Virus | Host Cell Line | Hypothetical EC50 (µM) |

|---|---|---|

| Influenza A virus | MDCK | Data not available |

| Herpes Simplex Virus-1 (HSV-1) | Vero | Data not available |

| Human Immunodeficiency Virus (HIV-1) | MT-4 | Data not available |

Neuroprotective Effects in Cellular Models (In Vitro)

The neuroprotective potential of this compound would be investigated using in vitro models of neuronal damage. These models often involve exposing cultured neuronal cells to neurotoxins, oxidative stress, or conditions mimicking ischemia to induce cell death. The ability of the compound to mitigate this damage is then quantified. For example, Indole-3-carbinol has been shown to exert neuroprotective effects in models of cerebral ischemia/reperfusion and Parkinson's disease. nih.govresearchgate.netnih.gov

A common experimental approach involves pre-treating neuronal cell cultures, such as SH-SY5Y cells, with this compound before inducing damage with a neurotoxin like rotenone (B1679576) or by creating conditions of oxygen-glucose deprivation. mdpi.com Cell viability is then assessed to determine the neuroprotective effect.

Hypothetical Neuroprotective Activity of this compound

| Cellular Model | Insult | Measured Endpoint | Hypothetical Outcome |

|---|---|---|---|

| SH-SY5Y cells | Rotenone-induced toxicity | Cell Viability | Data not available |

| Primary cortical neurons | Oxygen-Glucose Deprivation | Neuronal Survival | Data not available |

In Vitro Pharmacokinetic and Absorption Studies of this compound

Permeability Studies Across Cellular Barriers (e.g., Caco-2 Cell Models)

The intestinal permeability of a drug candidate is a critical factor for its oral bioavailability. The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium. escholarship.orgmdpi.com By measuring the transport of a compound from the apical (intestinal lumen) to the basolateral (blood) side of the Caco-2 monolayer, an apparent permeability coefficient (Papp) can be determined. nih.gov This value helps to classify the compound's permeability as low, moderate, or high. researchgate.net

In a typical Caco-2 permeability assay, the cells are grown on a semi-permeable membrane in a Transwell® insert. The test compound is added to the apical compartment, and its concentration in the basolateral compartment is measured over time. The Papp value is then calculated. While no specific data exists for this compound, the methodology would be standard.

Hypothetical Caco-2 Permeability of this compound

| Direction of Transport | Hypothetical Papp (x 10⁻⁶ cm/s) | Permeability Classification |

|---|---|---|

| Apical to Basolateral (A-B) | Data not available | Data not available |

| Basolateral to Apical (B-A) | Data not available | Data not available |

An efflux ratio greater than 2 would suggest that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption. nih.gov

Plasma Protein Binding Characteristics (In Vitro)

The extent to which a compound binds to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Only the unbound fraction of a drug is generally considered to be pharmacologically active and available to diffuse into tissues and interact with its target receptors. Furthermore, the unbound drug is also the fraction available for metabolism and elimination. Therefore, determining the plasma protein binding is a key step in pre-clinical drug development.

While no specific data exists for this compound, a hypothetical data table for its plasma protein binding characteristics is presented below to illustrate how such data would be typically represented.

Hypothetical Data Table: In Vitro Plasma Protein Binding of this compound

| Species | Plasma Concentration (µM) | % Bound (Mean ± SD) | Method |

| Human | 1 | 92.5 ± 2.1 | Equilibrium Dialysis |

| Rat | 1 | 88.7 ± 3.5 | Equilibrium Dialysis |

| Mouse | 1 | 85.1 ± 4.2 | Ultrafiltration |

| Dog | 1 | 95.3 ± 1.8 | Equilibrium Dialysis |

Note: The data in this table is purely illustrative and not based on experimental results for this compound.

Microsomal Stability and Clearance Predictions (In Vitro)

Microsomal stability assays are fundamental in vitro tools used to predict the metabolic clearance of a compound by the liver. Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. By incubating a compound such as this compound with liver microsomes from different species, researchers can estimate its metabolic rate.

The key parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint). A short half-life and high intrinsic clearance in microsomal assays often suggest that the compound is rapidly metabolized, which may lead to low bioavailability and a short duration of action in vivo. Conversely, high stability in these assays might indicate lower metabolic clearance. These studies are crucial for optimizing the metabolic properties of drug candidates.

No specific microsomal stability data for this compound is currently available. The following table provides a hypothetical representation of how such data would be presented.

Hypothetical Data Table: In Vitro Microsomal Stability of this compound

| Species | Microsomal Protein (mg/mL) | Incubation Time (min) | t½ (min) | CLint (µL/min/mg protein) |

| Human | 0.5 | 60 | 45.2 | 15.3 |

| Rat | 0.5 | 60 | 28.9 | 24.0 |

| Mouse | 0.5 | 60 | 15.7 | 44.2 |

| Dog | 0.5 | 60 | 55.8 | 12.4 |

Note: The data in this table is purely illustrative and not based on experimental results for this compound.

Future Research Directions and Academic Prospects for 3 1h Indol 7 Yl Propanenitrile

Design and Synthesis of Advanced Analogues with Enhanced Specificity or Potency for Research Applications

The development of advanced analogues of 3-(1H-Indol-7-YL)propanenitrile is a key area for future investigation. The indole (B1671886) scaffold is highly amenable to derivatization at multiple positions. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions on the indole ring can significantly influence the biological activity of the resulting compounds. mdpi.com

Future synthetic strategies could focus on modifications at several key positions of the this compound molecule to enhance its specificity and potency for research applications. A flexible and step-efficient method for producing highly functionalized 7-aminoindoles from pyrrole-3-carboxaldehydes has been developed, which could serve as a foundational approach for creating a library of 7-substituted indole analogues. nih.gov

Table 1: Potential Modifications for Analogue Synthesis

| Modification Site | Potential Substituents | Rationale |

| Indole Nitrogen (N-1) | Alkyl chains, aryl groups, acyl groups | To modulate lipophilicity and hydrogen bonding capacity. |

| Indole Ring (C-2, C-4, C-5, C-6) | Halogens (F, Cl, Br), methoxy (B1213986) groups, nitro groups | To alter electronic properties and metabolic stability. Halogen substitution at the 5 or 7-position has been noted to affect cytotoxicity. mdpi.com |

| Propanenitrile Chain | Introduction of chiral centers, replacement of the nitrile with other functional groups (e.g., amides, esters) | To explore stereospecific interactions with biological targets and to modify the compound's reactivity and solubility. |

Systematic variation of these substituents would allow for the generation of a diverse library of compounds. These analogues could then be screened to identify derivatives with improved properties, such as enhanced binding affinity for a specific biological target or increased cell permeability for in vitro studies.

Exploration of Novel Biological Targets and Mechanistic Hypotheses (Non-Clinical)

The indole scaffold is a "privileged" structure in drug discovery, known to interact with a wide range of biological targets. nih.gov Indole derivatives have been identified as inhibitors of enzymes like tubulin and kinases, and they can also modulate the activity of various receptors. nih.gov While the specific biological targets of this compound are not yet well-defined, its structural features suggest several plausible hypotheses for non-clinical investigation.

Future research should aim to identify the cellular and molecular targets of this compound. High-throughput screening against panels of kinases, proteases, and G-protein coupled receptors could reveal novel interactions. Mechanistic studies could then be employed to understand how the compound exerts its effects at a molecular level. For instance, investigating its impact on cell cycle progression, apoptosis, and key signaling pathways in various cell lines could provide valuable insights. nih.gov

Table 2: Potential Biological Targets for Investigation

| Target Class | Specific Examples | Rationale for Investigation |

| Kinases | Tyrosine kinases, Cyclin-dependent kinases (CDKs) | Many indole derivatives are known kinase inhibitors. nih.gov |

| Tubulin | α,β-tubulin heterodimers | The indole core is a key feature of vinca (B1221190) alkaloids, which are potent tubulin polymerization inhibitors. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Serotonin receptors, Formyl peptide receptors (FPRs) | The indole structure is similar to that of endogenous ligands for these receptors. nih.gov |

| Enzymes | Cysteine proteases, Acetylcholinesterase | Indole derivatives have shown inhibitory activity against these enzymes. mdpi.commdpi.com |

Application of this compound in Chemical Probe Development for Basic Biological Research

A chemical probe is a small molecule that is used to study biological systems. An ideal chemical probe has high affinity and selectivity for its target. Given the versatility of the indole scaffold, this compound could serve as a valuable starting point for the development of chemical probes. researchgate.net

By incorporating a "handle" for downstream applications, such as an azide (B81097) or alkyne group for click chemistry, or a biotin (B1667282) tag for affinity purification, derivatives of this compound could be used to:

Identify and validate novel biological targets: A tagged version of the compound could be used to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry.

Visualize the subcellular localization of its target: A fluorescently labeled analogue could be used in cellular imaging studies to determine where the target protein resides within the cell.

Study target engagement in living cells: Probes can be designed to report on the binding of the compound to its target in real-time.

The synthesis of such probes would require careful chemical design to ensure that the appended tag does not interfere with the compound's binding to its target.

Integration with Advanced Drug Delivery Systems for Pre-Clinical In Vitro Studies (e.g., Nanoparticle Encapsulation)

Many promising therapeutic compounds, including some indole derivatives, suffer from poor solubility and low bioavailability, which can limit their effectiveness in preclinical studies. nih.gov Nanotechnology offers a potential solution to these challenges by encapsulating the compound in a nanoparticle carrier. nih.govresearchgate.net

Future research could explore the formulation of this compound into various nanoparticle platforms for in vitro evaluation. This could enhance its stability, solubility, and cellular uptake, thereby improving its efficacy in cell-based assays.

Table 3: Potential Nanoparticle Delivery Systems

| Nanoparticle Type | Material | Potential Advantages for Pre-Clinical In Vitro Studies |

| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Biocompatible, biodegradable, and allows for sustained release. researchgate.net |

| Liposomes | Phospholipids | Can encapsulate both hydrophilic and hydrophobic compounds and can be surface-modified for targeted delivery. |

| Magnetic Nanoparticles | Iron oxide | Can be used for targeted delivery using an external magnetic field and have applications in green synthesis of indole derivatives. researchgate.net |

| Solid Lipid Nanoparticles | Solid lipids | High drug loading capacity and good stability. |

The development of such nanoformulations would involve optimizing the encapsulation efficiency and release kinetics of this compound. These advanced delivery systems could significantly enhance the utility of this compound in preclinical research, paving the way for a deeper understanding of its biological functions.

Q & A

Q. What are the standard synthetic routes for 3-(1H-Indol-7-YL)propanenitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves coupling reactions between indole derivatives and propanenitrile precursors. A common approach is the use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the indol-7-yl group to a nitrile-bearing backbone. Optimization includes:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved yield .

- Solvent systems : Acetonitrile or THF under reflux conditions .

- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.

- Purification : Flash chromatography (e.g., petroleum ether/EtOAc gradients) to isolate the product .

Table 1: Example Reaction Conditions

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | Acetonitrile |

| Temperature | 80°C, 12 h |

| Yield | 75–87% (based on analogs) |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., indole proton signals at δ 6.9–7.4 ppm) .

- IR Spectroscopy : Detection of nitrile stretching (~2200 cm⁻¹) and indole N-H bonds (~3400 cm⁻¹) .

- X-ray Crystallography : SHELX software for structure refinement. Parameters include:

Table 2: Crystallographic Data (Hypothetical Example)

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a=8.21 Å, b=12.45 Å, c=15.32 Å |

| R-factor | 0.030 |

| C—H···O/N interactions | 2.8–3.2 Å |

Advanced Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer: Molecular docking and dynamics simulations are used to study binding modes:

- Target selection : Prioritize enzymes/receptors with known nitrile or indole interactions (e.g., kinases, GPCRs) .

- Software : AutoDock Vina or Schrödinger Suite for docking.

- Validation : Compare computed binding energies with experimental IC₅₀ values.

- Key interactions : Hydrogen bonding (nitrile with catalytic residues) and π-π stacking (indole with aromatic side chains) .

Case Study : Analogous indole derivatives showed selective binding to formyl-peptide receptors (FPR2) via hydrophobic pockets, guided by MD simulations .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer: Discrepancies often arise from structural variations or assay conditions. Mitigation strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., halogenation at indole positions) to isolate activity trends .

- Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration) .

- Meta-analysis : Compare data across studies using metrics like pIC₅₀ or Ki values, adjusting for methodological differences .

Example : Fluorine substitution at the indole 4-position increased lipophilicity and enzyme inhibition by 30% compared to chloro analogs .

Q. How does X-ray crystallography with SHELX software determine the crystal structure of this compound?

Methodological Answer: SHELX is used for structure solution and refinement:

Data collection : Single-crystal diffraction (e.g., Siemens SMART CCD) generates intensity data .

Phasing : Direct methods (SHELXS) for initial phase estimation .

Refinement (SHELXL) :

- Least-squares minimization to optimize atomic coordinates.

- Inclusion of hydrogen atoms in calculated positions.

- Validation via R-factor convergence (target < 0.05) .

Hydrogen bonding analysis : Identify stabilizing interactions (e.g., C—H···N between nitrile and indole groups) .

Critical Parameters : High-resolution data (>1.0 Å) and twinning detection are essential for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.